(1R,2R)-1-tert-Butoxycarbonylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid
Description
“(1R,2R)-1-tert-Butoxycarbonylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid” is a chiral bicyclic compound featuring a tetrahydro-naphthalene (tetralin) backbone with a carboxylic acid group at position 2 and a tert-butoxycarbonyl (Boc)-protected amino group at position 1. The Boc group (C₅H₉O₂) serves as a protective moiety for the amine, enhancing stability during synthetic processes such as peptide coupling reactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics or enzyme inhibitors where stereochemical precision is paramount.
Properties
IUPAC Name |
(1R,2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-11-7-5-4-6-10(11)8-9-12(13)14(18)19/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLXXKOXQVJUAT-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CCC2=CC=CC=C12)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@@H](CCC2=CC=CC=C12)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-tert-Butoxycarbonylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Tetrahydronaphthalene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable amination reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected amine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using Grignard reagents or other carboxylation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of robust catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-tert-Butoxycarbonylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,2R)-1-tert-Butoxycarbonylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of materials with specific chiral properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1R,2R)-1-tert-Butoxycarbonylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The tetrahydronaphthalene ring system provides structural rigidity and influences the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Key Compounds for Comparison:
“this compound” Structure: Boc-protected amine at position 1; carboxylic acid at position 2. Stereochemistry: (1R,2R).
“(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” (CAS 888407-52-1) Structure: Free amino group at position 1; carboxylic acid at position 2. Stereochemistry: (1S,2R).
Analysis:
- The Boc group in the (1R,2R) compound introduces steric bulk and lipophilicity, absent in the (1S,2R) analogue.
Physicochemical Properties
Stability and Reactivity
- Boc-Protected Compound : Stable under basic and neutral conditions but labile in acidic environments. The bulky tert-butyl group shields the amine from nucleophilic attack.
- (1S,2R)-Amino Compound: Reactive due to the free amine, necessitating inert storage conditions. Prone to oxidation or undesired acylation without protection .
Research Findings and Limitations
- Available Data : Direct comparative studies between these compounds are scarce. The analysis above is extrapolated from structural data and general principles of organic chemistry.
- Gaps : Experimental data on solubility, melting points, and biological activity for the Boc-protected compound are lacking. Further research is needed to validate these predictions.
Biological Activity
The compound (1R,2R)-1-tert-butoxycarbonylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is a synthetic derivative of tetrahydronaphthalene that exhibits potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H21NO4
- Molecular Weight : 277.34 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its effects on cellular mechanisms and potential therapeutic applications.
Research indicates that the compound may interact with specific receptors or enzymes involved in metabolic pathways. The following mechanisms have been proposed based on current literature:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to inflammatory pathways.
- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit the secretion of certain proteins linked to pathogenic processes. For instance:
- Study on Type III Secretion System (T3SS) : A study indicated that high concentrations of related compounds could significantly reduce the secretion of virulence factors in bacterial models .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Key findings include:
- Anti-inflammatory Effects : In vivo experiments showed that administration of the compound resulted in reduced inflammatory markers in treated subjects.
Case Studies
Several case studies have highlighted the biological relevance of this compound:
Q & A
Q. What are the standard synthetic routes for (1R,2R)-1-tert-Butoxycarbonylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid?
The synthesis typically involves multi-step procedures, starting with the functionalization of the tetralin (1,2,3,4-tetrahydronaphthalene) backbone. A common approach includes:
- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/water) to achieve regioselective Boc protection .
- Step 2 : Carboxylic acid introduction via carboxylation of the tetralin ring using CO₂ or Grignard reagents, followed by oxidation .
- Step 3 : Chiral resolution via enzymatic methods or chiral HPLC to isolate the (1R,2R)-enantiomer . Key validation: Purity (>98%) is confirmed by chiral HPLC and ¹H/¹³C NMR .
Q. How is the compound structurally characterized to confirm its stereochemistry and functional groups?
Methodological approaches include:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and carboxylic acid (δ ~170 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = calculated for C₁₆H₂₁NO₄) .
- X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .
Advanced Research Questions
Q. What experimental strategies address challenges in maintaining enantiomeric purity during synthesis?
Enantiomeric drift can occur during Boc deprotection or acid activation. Mitigation strategies:
- Chiral Auxiliaries : Use of chiral catalysts (e.g., Ru-BINAP complexes) during asymmetric hydrogenation of precursor alkenes .
- Dynamic Kinetic Resolution (DKR) : Employ enzymes like lipases to selectively hydrolyze undesired enantiomers during synthesis .
- In-line Monitoring : Real-time HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess (ee) during reactions .
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Discrepancies often arise from metabolic instability or off-target effects. A systematic approach includes:
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify degradation products (e.g., Boc cleavage or oxidation) .
- Comparative Models : Use transgenic cell lines (e.g., CYP3A4-overexpressing HEK293) to mimic human metabolism and cross-validate in vivo rodent data .
- Dose-Response Analysis : Adjust dosing regimens to account for species-specific pharmacokinetics (e.g., t½ in mice vs. humans) .
Q. What are the implications of the compound’s structural features (Boc group, tetralin backbone) for drug discovery?
The Boc group enhances solubility and protects the amine during synthesis, while the tetralin scaffold provides rigidity for receptor binding. Applications include:
- Peptidomimetic Design : The carboxylic acid moiety mimics natural amino acids (e.g., phenylalanine derivatives), enabling protease inhibition studies .
- CNS Targeting : The lipophilic tetralin core improves blood-brain barrier penetration, making it a candidate for neurological targets (e.g., NMDA receptor modulators) .
- SAR Optimization : Substituent effects at C-3/C-4 of the tetralin ring can be studied via computational docking (e.g., AutoDock Vina) to predict binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
